(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzo[b]furan core, which is a fused aromatic ring system, and is substituted with a 4-chlorophenyl group, a hydroxyl group, and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-chlorobenzaldehyde with 6-hydroxy-4-methylbenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
- 2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
- 2-[(4-Methylphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
Uniqueness
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTBMGKEWIZVHJ-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Cl)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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